1-(吡咯啉-2-基甲基)哌啶

描述

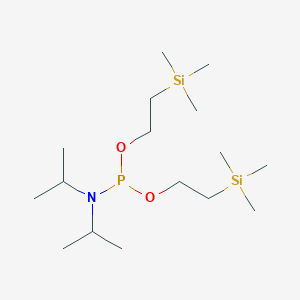

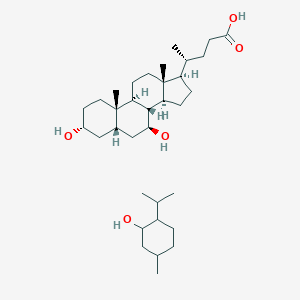

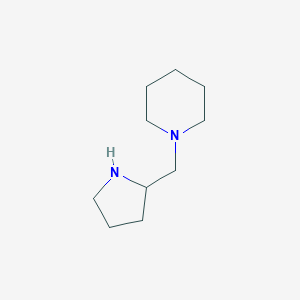

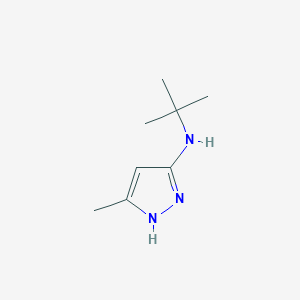

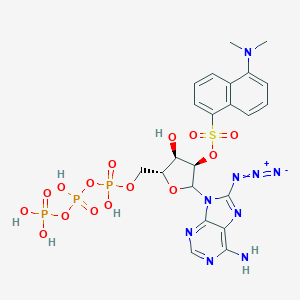

“1-(Pyrrolidin-2-ylmethyl)piperidine” is a compound with the molecular formula C10H20N2 and a molecular weight of 168.28 . It is also known by its IUPAC name "1- (2-pyrrolidinylmethyl)piperidine" .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one method involves the alkylation of azoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . Another study reported the synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization using readily available imine and terminal dihaloalkanes in a flow microreactor .Molecular Structure Analysis

The molecular structure of “1-(Pyrrolidin-2-ylmethyl)piperidine” includes a six-membered piperidine ring and a five-membered pyrrolidine ring . The InChI code for this compound is "1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2" .Chemical Reactions Analysis

In terms of chemical reactions, one study reported the synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes . Another study presented a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Pyrrolidin-2-ylmethyl)piperidine” include a molecular weight of 168.28 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . .科学研究应用

Drug Discovery

“1-(Pyrrolidin-2-ylmethyl)piperidine” and its derivatives are used in contemporary drug discovery . The lead-likeness methodology for drug design, which relies on a number of concepts such as privileged structures, three-dimensional molecular shape, conformational restriction, and control of physicochemical properties of the potential lead compounds, have received much attention in the chemical literature .

Synthesis of Compound Libraries

This compound is used in the synthesis of compound libraries . A highly polar aromatic heterocycle is mounted onto a three-dimensional scaffold bearing an easily modifiable functional group . This approach is encountered among natural compounds .

Enantioselective Catalysts

Derivatives of “1-(Pyrrolidin-2-ylmethyl)piperidine” have attracted attention as enantioselective catalysts . These catalysts are used in reactions that produce chiral molecules, which are important in the pharmaceutical industry .

Chiral Ionic Liquids

These derivatives are also used in the creation of chiral ionic liquids . Ionic liquids have a wide range of applications, including green chemistry, catalysis, and materials science .

Synthesis of Biologically Relevant Compounds

“1-(Pyrrolidin-2-ylmethyl)piperidine” is used in the synthesis of biologically relevant compounds . For example, it is used in the synthesis of inhibitors of deacetylases, tyrosine kinases, or thrombin-activated fibrinolysis .

Development of Heterocyclic Amino Acids

This compound is used in the development of novel heterocyclic amino acids . These amino acids are developed and regioselectively synthesized as novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks .

Formation of Piperidine Derivatives

“1-(Pyrrolidin-2-ylmethyl)piperidine” is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Synthesis of Azoles

This compound is used in the synthesis of azoles . Azoles are a class of five-membered heterocyclic compounds that contain a nitrogen atom and at least one other non-carbon atom (i.e., nitrogen, sulfur, or oxygen) as part of the ring .

安全和危害

未来方向

Future research directions could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, as these compounds represent one of the most important synthetic medicinal blocks for drug construction . Additionally, the design of new pyrrolidine compounds with different biological profiles could be another area of interest .

作用机制

Target of Action

Similar compounds have been used in the synthesis of biologically active compounds, such as inhibitors of deacetylases and tyrosine kinases .

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of inhibitors of deacetylases and tyrosine kinases , suggesting potential involvement in these pathways.

Result of Action

Similar compounds have been used in the synthesis of biologically active compounds, suggesting potential therapeutic applications .

Action Environment

The pyrrolidine ring’s non-planarity could potentially influence the compound’s interaction with its environment .

属性

IUPAC Name |

1-(pyrrolidin-2-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIDBVVEYLMRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398324 | |

| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrrolidin-2-ylmethyl)piperidine | |

CAS RN |

112906-37-3 | |

| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

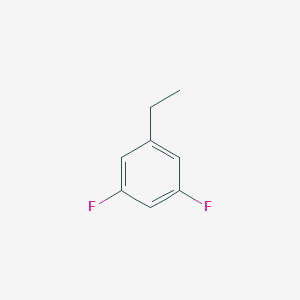

![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)